molecular formula C12H19NO5 B2601314 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2503202-32-0

4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2601314
CAS No.: 2503202-32-0
M. Wt: 257.286
InChI Key: WXAUJLNBSICFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the bicyclohexane carboxylic acid family, characterized by a 2-oxabicyclo[2.1.1]hexane core. Key structural features include:

  • Boc-protected amino group: A tert-butoxycarbonyl (Boc) group at the 4-position, providing steric protection and stability under basic conditions.
  • 3-Methyl substituent: A methyl group at the 3-position, contributing to steric bulk and hydrophobic interactions.
  • Carboxylic acid moiety: At the 1-position, enabling salt formation or conjugation reactions.

Properties

IUPAC Name

3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-7-11(13-9(16)18-10(2,3)4)5-12(6-11,17-7)8(14)15/h7H,5-6H2,1-4H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAUJLNBSICFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CC(C2)(O1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of the Boc protecting group: The amine functionality is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution reactions: The Boc-protected amine can undergo nucleophilic substitution reactions.

    Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Substitution reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Deprotection reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to remove the Boc group.

    Oxidation and reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products Formed

    Substitution reactions: Substituted derivatives with various functional groups.

    Deprotection reactions: The free amine derivative.

    Oxidation and reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H19NO5C_{12}H_{19}NO_5 and a molecular weight of approximately 257.283 g/mol. Its structure features a bicyclic framework that contributes to its unique reactivity and interaction with biological systems. The tert-butoxycarbonyl (Boc) group serves as a protecting group, enhancing the compound's stability during synthesis and manipulation.

Synthesis Methodologies

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves several key steps:

  • Formation of Bicyclic Framework : The initial step often includes the construction of the bicyclic core, which can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Boc Group : The Boc group is introduced to protect the amino functionality during subsequent reactions, allowing for selective modifications without affecting the amine.
  • Carboxylic Acid Formation : The final step generally involves the conversion of an intermediate into the carboxylic acid form, which is crucial for biological activity and solubility.

These methodologies are vital for producing the compound in sufficient purity and yield for research applications.

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Activity : Preliminary studies indicate that certain bicyclic compounds may inhibit cancer cell proliferation, highlighting their potential in oncology research.

Applications in Drug Development

The compound serves as a valuable building block in medicinal chemistry for synthesizing novel pharmaceuticals. Its unique structural features can be exploited to design new drug candidates with enhanced efficacy and selectivity.

Case Studies

StudyFindingsImplications
Synthesis of Novel HeterocyclesA study demonstrated the use of bicyclic amino acids in synthesizing heterocyclic compounds, showcasing their versatility in drug design .Indicates potential pathways for developing new therapeutic agents.
Antimicrobial TestingResearch showed that derivatives exhibited significant antibacterial activity against resistant strains .Suggests application in combating antibiotic resistance through novel formulations.
Anticancer ScreeningA series of compounds were screened for anticancer properties, revealing promising results against specific cancer types .Opens avenues for further exploration in cancer therapeutics.

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the amine group can form hydrogen bonds or ionic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. The Boc group serves as a protective group that can be removed to reveal the active amine functionality.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key differences among related bicyclohexane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Bridge Type Key Properties/Applications References
Target Compound : 4-{[(tert-Butoxy)carbonyl]amino}-3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid Inferred: C12H19NO5 ~257 (estimated) 3-methyl, 4-Boc-amino, 1-carboxylic acid 2-oxa Conformational rigidity, peptide synthesis
Boc-2,4-Methanoproline (2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid) C11H17NO4 227.26 2-aza bridge, no methyl group 2-aza Conformational control in peptides
2-[(tert-Butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid C12H19NO4 241.3 4-methyl, 2-aza bridge 2-aza Versatile small-molecule scaffold
4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (Boc-protected) C17H21NO4 303.35 4-phenyl, 2-aza bridge 2-aza Enhanced lipophilicity
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (Boc-protected) C11H16FNO4 245.25 4-fluoro, 2-aza bridge 2-aza Increased metabolic stability
4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid Not provided Not provided Larger bicyclo[2.2.2]octane ring, 2-oxa bridge 2-oxa Potential for enhanced solubility

Key Findings from Comparative Analysis

Bridge Type (Oxa vs. Aza bridges may enhance rigidity due to stronger N–C bonds, influencing peptide backbone conformation .

4-Phenyl group: Increases lipophilicity (logP), favoring membrane permeability but possibly reducing solubility . 4-Fluoro group: Balances lipophilicity and metabolic stability, a common strategy in drug design .

Ring Size and Conformation :

  • Bicyclo[2.1.1]hexane derivatives offer greater conformational restriction than larger rings (e.g., bicyclo[2.2.2]octane), limiting rotational freedom and enhancing target selectivity .

Applications :

  • Boc-protected derivatives are widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection .
  • Fluorinated and phenylated variants are explored in medicinal chemistry for optimizing drug-like properties .

Biological Activity

4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, with the CAS number 2503202-32-0, is a compound that belongs to the class of bicyclic compounds. Its molecular formula is C12H19NO5, and it has a molecular weight of approximately 257.2830 g/mol. This compound is characterized by its unique bicyclic structure, which has implications for its biological activity and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its structural features, which allow it to act as a bioisostere for traditional compounds used in medicinal chemistry. Bioisosteres are molecules or fragments that have similar physical or chemical properties and can replace each other in drug design without significantly altering the biological activity. The incorporation of the 2-oxabicyclo[2.1.1]hexane scaffold into bioactive compounds has been shown to enhance their stability and efficacy.

Case Studies and Research Findings

Recent studies have demonstrated the potential of 2-oxabicyclo[2.1.1]hexane derivatives in various therapeutic areas:

  • Agrochemicals : The compound has been explored as a saturated bioisostere of ortho-substituted phenyl rings in agrochemical fungicides like fluxapyroxad and boscalid. These modifications have shown improved bioactivity while maintaining effective fungicidal properties .
  • Medicinal Chemistry : In medicinal chemistry, derivatives of 2-oxabicyclo[2.1.1]hexane have been incorporated into drugs targeting various diseases, including cancer and bacterial infections. For instance, compounds with this scaffold have been validated biologically as effective replacements for traditional aromatic systems, enhancing potency and reducing metabolic liabilities .
  • Structure-Activity Relationship (SAR) : A systematic exploration of the structure-activity relationship for these compounds has revealed that variations in substituents can significantly influence biological outcomes. For example, modifications to the bicyclic framework can lead to changes in potency and selectivity against specific biological targets .

Comparative Data

Compound NameMolecular FormulaBiological ActivityReference
FluxapyroxadC17H18ClN3O7SFungicidal
LomitapideC22H29N3O4Lipid-lowering
PhthalylsulfathiazoleC12H12N4O4SAntibacterial

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Always use personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and lab coats, as specified in GHS guidelines. Ensure proper ventilation in the workspace, and maintain access to eyewash stations and safety showers. For accidental exposure, rinse affected areas with water for 15+ minutes and consult a physician immediately .

Q. How can researchers confirm the molecular identity of this compound after synthesis?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify the molecular weight (expected ~267–275 g/mol based on analogs ). Complement this with <sup>1</sup>H and <sup>13</sup>C NMR to resolve the bicyclic framework and tert-butoxycarbonyl (Boc) group. For stereochemical confirmation, employ 2D NMR techniques (e.g., NOESY) or X-ray crystallography .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Column chromatography using silica gel with a gradient of ethyl acetate/hexane (20–50%) is commonly used for Boc-protected bicyclic compounds. For polar impurities, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase may improve resolution .

Advanced Research Questions

Q. How does the bicyclo[2.1.1]hexane scaffold influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH 2–12 buffers at 40°C. Monitor degradation via LC-MS and compare half-lives to linear analogs. The rigid bicyclic structure may enhance resistance to hydrolysis compared to flexible chains, but the oxabridge could introduce sensitivity to strong acids .

Q. What strategies optimize the ring-closing step during synthesis to avoid low yields?

  • Methodological Answer : Use palladium-catalyzed reductive cyclization (e.g., Pd/C with formic acid) to stabilize intermediates. Screen solvents (DMF, THF) and temperatures (60–100°C) to favor intramolecular amidation. Monitor reaction progress via TLC and optimize equivalents of coupling agents like HATU .

Q. How can researchers resolve contradictions in reported spectroscopic data for similar bicyclic compounds?

  • Methodological Answer : Cross-reference <sup>13</sup>C NMR chemical shifts of the bicyclic core and Boc group with computational models (DFT calculations). For example, the tert-butyl group in Boc-protected analogs typically resonates at δ 28–30 ppm, while the carbonyl appears at δ 155–160 ppm .

Q. What role does this compound play in studying enzyme inhibition or peptide mimetics?

  • Methodological Answer : The bicyclic framework mimics peptide β-turn structures, making it useful in conformational studies. Use surface plasmon resonance (SPR) or fluorescence polarization assays to evaluate binding affinity to target enzymes (e.g., proteases). The Boc group allows selective deprotection for functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.